molecular formula C8H15NO3 B11915119 (S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate

(S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate

Cat. No.: B11915119
M. Wt: 173.21 g/mol
InChI Key: IZPDPSNXRGXNKQ-ZETCQYMHSA-N
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Description

(S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate is a chiral compound featuring a pyrrolidine ring substituted with a methoxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Esterification: The final step involves esterification, where the carboxylic acid derivative of the pyrrolidine ring is reacted with methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, leading to distinct biological effects. The methoxy group and ester functionality play crucial roles in its reactivity and interaction with biological systems .

Comparison with Similar Compounds

Uniqueness: (S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-[(3S)-3-methoxypyrrolidin-1-yl]acetate

InChI

InChI=1S/C8H15NO3/c1-11-7-3-4-9(5-7)6-8(10)12-2/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

IZPDPSNXRGXNKQ-ZETCQYMHSA-N

Isomeric SMILES

CO[C@H]1CCN(C1)CC(=O)OC

Canonical SMILES

COC1CCN(C1)CC(=O)OC

Origin of Product

United States

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